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Compound Name: Enozertinib

Cat. No.: B15623361 Get Quote

Enozertinib Brain Penetration: A Technical
Support Resource
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and

frequently asked questions (FAQs) regarding the in vivo brain penetration of Enozertinib
(ORIC-114). Enozertinib is a potent, brain-penetrant, irreversible inhibitor of EGFR and HER2

exon 20 insertion mutations, designed for significant central nervous system (CNS) activity.

This resource is intended to assist researchers in designing, executing, and interpreting

experiments related to Enozertinib's CNS efficacy.

Frequently Asked Questions (FAQs)
Q1: What is the demonstrated brain penetration of Enozertinib in preclinical models?

A1: Enozertinib has shown excellent brain penetration in preclinical studies. The key metric for

quantifying brain penetration is the unbound brain-to-plasma partition coefficient (Kp,uu), which

indicates the extent to which an unbound drug crosses the blood-brain barrier (BBB). A Kp,uu

value greater than 0.3 is generally considered indicative of good brain penetration. Enozertinib
has a reported Kp,uu of 0.5 in mice and 1.5 in dogs, demonstrating its ability to effectively cross

the BBB and achieve significant exposure in the brain.[1]
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Q2: How does Enozertinib's brain penetration compare to other EGFR inhibitors?

A2: Enozertinib was specifically designed for enhanced brain permeability. Preclinical data

suggests that Enozertinib has superior brain penetration compared to other EGFR inhibitors,

which often have limited CNS activity due to being substrates for efflux transporters at the BBB.

[2][3] This characteristic makes Enozertinib a promising candidate for treating brain

metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[4][5][6][7][8]

Q3: What is the mechanism by which Enozertinib crosses the blood-brain barrier?

A3: While the precise transport mechanisms are not fully elucidated in publicly available

literature, Enozertinib's favorable physicochemical properties contribute to its ability to cross

the BBB. Computational studies suggest that compounds favoring an extended conformation,

which can mask some polarity, are more permeable.[2] Additionally, in vitro assays are used to

assess whether Enozertinib is a substrate of key efflux transporters like P-glycoprotein (P-gp),

which are known to limit the brain penetration of many drugs.

Q4: Are there any known strategies to further improve Enozertinib's brain penetration?

A4: As Enozertinib is already designed for high brain penetrance, current research focuses on

optimizing its therapeutic efficacy within the CNS rather than further increasing its penetration.

Strategies to enhance its anti-tumor activity in the brain could include combination therapies.

For instance, combining Enozertinib with agents that modulate the tumor microenvironment or

inhibit parallel survival pathways could potentiate its effects on intracranial tumors. Clinical trials

are ongoing to explore Enozertinib as a single agent and in combination with chemotherapy.[9]

Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected Enozertinib concentrations in brain tissue in

our in vivo mouse model.
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Possible Cause Troubleshooting Step

Incorrect Dosing or Formulation:

Verify the formulation of Enozertinib for oral

gavage. Ensure complete dissolution or a

stable, homogenous suspension. Confirm the

accuracy of the dose administered to each

animal based on its body weight.

High Inter-animal Variability:

Increase the number of animals per group to

improve statistical power. Ensure uniformity in

animal strain, age, and sex.

Suboptimal Sample Collection and Processing:

Standardize the brain harvesting and

homogenization procedure. Ensure rapid

collection and freezing of samples to prevent

drug degradation. Use a validated bioanalytical

method (e.g., LC-MS/MS) for quantifying

Enozertinib concentrations in brain homogenate

and plasma.

Efflux Transporter Activity:

While Enozertinib is designed for low efflux,

expression of transporters like P-gp can vary.

Consider using P-gp inhibitor co-administration

as a control group to assess the impact of efflux

on brain concentrations in your specific model.

Problem 2: Difficulty establishing an intracranial tumor model to test Enozertinib's efficacy.
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Possible Cause Troubleshooting Step

Low Tumor Cell Viability or Engraftment:

Ensure tumor cells are in the logarithmic growth

phase and have high viability before intracranial

injection. Optimize the stereotactic injection

procedure to minimize trauma and ensure

accurate delivery to the target brain region.

Inadequate Imaging to Monitor Tumor Growth:

If using luciferase-expressing cells, confirm the

sensitivity of your bioluminescence imaging

system. Optimize the timing of imaging post-

luciferin injection. Consider using other imaging

modalities like MRI for more detailed anatomical

information.

Animal Health Issues:

Closely monitor animals for neurological

symptoms and weight loss. Provide supportive

care as needed. Ensure compliance with all

animal welfare guidelines.

Quantitative Data
Table 1: In Vivo Brain Penetration of Enozertinib

Species
Unbound Brain-to-Plasma

Partition Coefficient (Kp,uu)
Reference

Mouse 0.5 [1]

Dog 1.5 [1]

Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Penetration
using the MDCK-MDR1 Assay
This protocol provides a method to determine if a compound is a substrate of the P-

glycoprotein (P-gp) efflux transporter, a key component of the blood-brain barrier.
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1. Materials and Equipment:

MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene)

and wild-type MDCK cells.

Transwell inserts (e.g., 24-well format).

Cell culture medium and supplements.

Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose (Transport Buffer).

Enozertinib and control compounds (known P-gp substrate like digoxin, and a non-substrate

like propranolol).

LC-MS/MS system for sample analysis.

2. Cell Culture and Monolayer Formation:

Culture MDCK-MDR1 and MDCK-WT cells according to the supplier's recommendations.

Seed the cells onto the Transwell inserts at a high density to form a confluent monolayer.

Culture for 3-5 days to allow for the formation of tight junctions.

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance

(TEER).

3. Bidirectional Permeability Assay:

Wash the cell monolayers with pre-warmed Transport Buffer.

Prepare dosing solutions of Enozertinib and control compounds in Transport Buffer.

To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical

(upper) chamber and fresh Transport Buffer to the basolateral (lower) chamber.

To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the

basolateral chamber and fresh Transport Buffer to the apical chamber.
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Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

At the end of the incubation, collect samples from both the donor and receiver

compartments.

4. Sample Analysis and Data Calculation:

Analyze the concentration of the compounds in all samples using a validated LC-MS/MS

method.

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥ 2 suggests

that the compound is a substrate for P-gp.

Protocol 2: In Vivo Assessment of Enozertinib Brain
Penetration in Mice
This protocol describes a method to determine the Kp,uu of Enozertinib in mice.

1. Materials and Equipment:

Male CD-1 or similar mouse strain.

Enozertinib formulation for oral administration.

Equipment for blood collection (e.g., retro-orbital or cardiac puncture).

Surgical tools for brain extraction.

Homogenizer for brain tissue.

LC-MS/MS system for bioanalysis.

2. Animal Dosing and Sample Collection:

Administer a single oral dose of Enozertinib to a cohort of mice.
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At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), collect blood samples

into tubes containing an anticoagulant.

Immediately following blood collection, euthanize the animals and perfuse the circulatory

system with saline to remove blood from the brain.

Carefully extract the whole brain and record its weight.

Process the blood to obtain plasma.

3. Sample Processing and Analysis:

Homogenize the brain tissue in a suitable buffer.

Determine the unbound fraction of Enozertinib in plasma (fu,plasma) and brain homogenate

(fu,brain) using equilibrium dialysis.

Quantify the total concentration of Enozertinib in plasma and brain homogenate samples

using a validated LC-MS/MS method.

4. Data Analysis:

Calculate the unbound concentrations in plasma (Cu,plasma) and brain (Cu,brain).

Plot the concentration-time profiles for both plasma and brain.

Calculate the Area Under the Curve (AUC) for the unbound concentrations in plasma

(AUCu,plasma) and brain (AUCu,brain).

Determine the Kp,uu = AUCu,brain / AUCu,plasma.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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